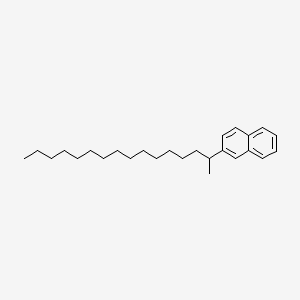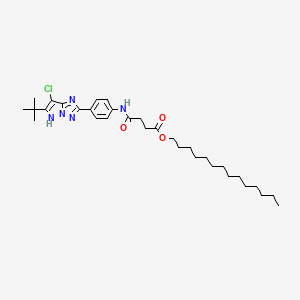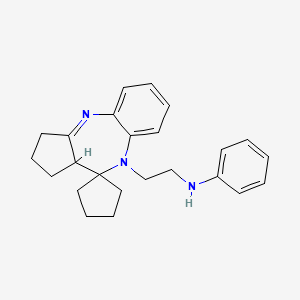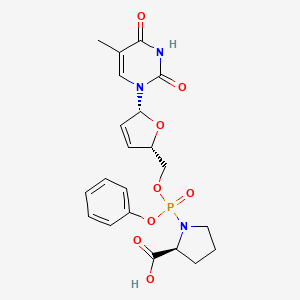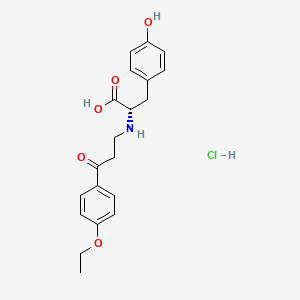
Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(((((4-chlorophényl)méthylène)hydrazino)sulfonyl)benzoate de méthyle est un composé organique complexe qui présente une combinaison de cycles aromatiques, de groupes sulfonyle et de liaisons hydrazino.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(((((4-chlorophényl)méthylène)hydrazino)sulfonyl)benzoate de méthyle implique généralement la réaction du 4-chlorobenzaldéhyde avec le 2-hydrazinylbenzoate de méthyle en présence d'un catalyseur approprié. La réaction est réalisée sous reflux dans un solvant tel que l'éthanol ou le méthanol. Le produit résultant est ensuite purifié par recristallisation ou chromatographie sur colonne pour obtenir le composé souhaité avec un rendement élevé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(((((4-chlorophényl)méthylène)hydrazino)sulfonyl)benzoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile avec des réactifs tels que les halogènes ou les agents nitrants.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Gaz chloré en présence d'un catalyseur acide de Lewis.
Principaux produits formés
Oxydation : Formation d'acides sulfoniques ou de dérivés nitrés.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés halogénés ou nitrés.
Applications de la recherche scientifique
Le 2-(((((4-chlorophényl)méthylène)hydrazino)sulfonyl)benzoate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique ou en tant que ligand dans des essais biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-(((((4-chlorophényl)méthylène)hydrazino)sulfonyl)benzoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou en modifiant la conformation de l'enzyme. De plus, il peut interagir avec les voies cellulaires impliquées dans l'inflammation ou la prolifération cellulaire, exerçant ainsi ses effets thérapeutiques.
Applications De Recherche Scientifique
Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((phénylméthylène)hydrazino)sulfonyl)benzoate de méthyle
- 2-((4-méthylphényl)méthylène)hydrazino)sulfonyl)benzoate de méthyle
- 2-((4-fluorophényl)méthylène)hydrazino)sulfonyl)benzoate de méthyle
Unicité
Le 2-(((((4-chlorophényl)méthylène)hydrazino)sulfonyl)benzoate de méthyle est unique en raison de la présence du groupe 4-chlorophényle, qui confère des propriétés électroniques et stériques distinctes.
Propriétés
Numéro CAS |
145865-89-0 |
|---|---|
Formule moléculaire |
C15H13ClN2O4S |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
methyl 2-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-15(19)13-4-2-3-5-14(13)23(20,21)18-17-10-11-6-8-12(16)9-7-11/h2-10,18H,1H3/b17-10+ |
Clé InChI |
XFMJBYXPGGYSNZ-LICLKQGHSA-N |
SMILES isomérique |
COC(=O)C1=CC=CC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
COC(=O)C1=CC=CC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
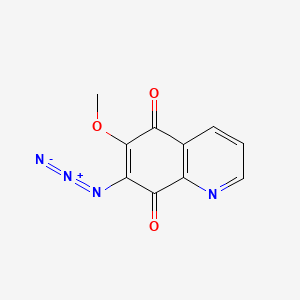
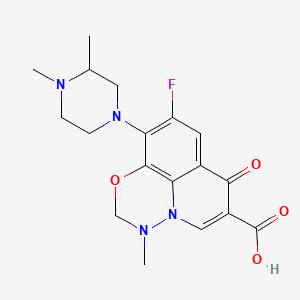

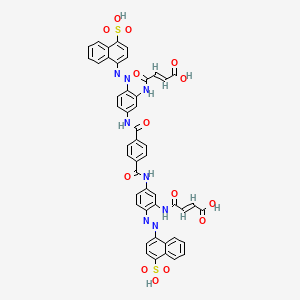

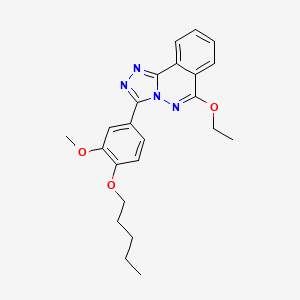
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
